In Vitro and In Vivo Metabolic Stability: Trifluoromethylcyclopropyl (Cp-CF3) vs. tert-Butyl (t-Bu)
Replacing a metabolically labile tert-butyl (t-Bu) group with a trifluoromethylcyclopropyl (Cp-CF3) group, which is the core structural element of 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane, results in a dramatic improvement in metabolic stability. This is evidenced by lower intrinsic clearance in rat liver microsomes and superior in vivo pharmacokinetic profiles. This class-level inference directly supports the selection of this building block to address cytochrome P450-mediated metabolism issues in lead compounds [1].
| Evidence Dimension | In vitro metabolic stability (RLM Cl) and in vivo rat pharmacokinetics (Cl, t1/2) |
|---|---|
| Target Compound Data | N/A (Data presented for analogs bearing a Cp-CF3 group) |
| Comparator Or Baseline | Analogous compounds bearing a tert-butyl (t-Bu) group |
| Quantified Difference | Compound 9 (Cp-CF3) vs 1 (t-Bu): RLM Cl(h) <5 vs 33 mL/min/kg; Rat Cl 4.6 vs 20 mL/min/kg; Rat t1/2 9.1 vs 2.3 h. Compound 12 (Cp-CF3) vs 11 (t-Bu): RLM Cl(h) 10 vs 36 mL/min/kg; Rat Cl 25 vs 352 mL/min/kg; Rat t1/2 3.4 vs 0.2 h [1]. |
| Conditions | Rat liver microsome (RLM) and Sprague-Dawley rat in vivo PK studies, as detailed in Table 3 of the cited publication. |
Why This Matters
Superior metabolic stability is a critical driver of oral bioavailability and half-life, directly impacting the developability of a drug candidate; this evidence quantifies the advantage of incorporating a Cp-CF3 group over a traditional tert-butyl group.
- [1] Metabolically Stable tert-Butyl Replacement. Table 3. ACS Medicinal Chemistry Letters, 2013. PMC4027455. View Source
